2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine
Description
Properties
CAS No. |
75008-00-3 |
|---|---|
Molecular Formula |
C12H7BrClN3 |
Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
InChI Key |
NOFAYXAPSXNFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Route
This method involves the condensation of appropriately substituted aminopyridines with aldehydes or related carbonyl compounds, followed by cyclization and aromatization steps to form the imidazo[4,5-c]pyridine core.
- A typical procedure includes reacting a 2-chloro-3-nitropyridine derivative with primary amines and aldehydes in a mixed solvent system (e.g., water-isopropanol).
- The reaction proceeds via imine intermediate formation, followed by cyclization and aromatization to yield the heterocyclic product.
- Reduction steps (e.g., using zinc and hydrochloric acid) may be employed to convert nitro groups to amines before cyclization.
- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
This approach has been demonstrated to provide excellent yields and clean products with straightforward work-up procedures.
Halogenation and Cross-Coupling Route
- Starting from a pre-formed imidazo[4,5-c]pyridine core, selective halogenation (e.g., bromination) at the phenyl substituent can be performed.
- Alternatively, Suzuki or other palladium-catalyzed cross-coupling reactions can introduce the 4-bromophenyl group onto a 2-position precursor.
- Halogenation reactions often use bromine under controlled temperature conditions, followed by quenching and extraction steps.
- Purification involves flash chromatography to isolate the desired halogenated product.
Detailed Preparation Method for 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
While direct literature on this exact compound is limited, the synthesis can be extrapolated from closely related imidazo[4,5-c]pyridine derivatives and general methods for halogenated imidazopyridines.
Stepwise Synthetic Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Preparation of 2-chloro-3-nitropyridine derivative | Starting from 2-chloro-3-nitropyridine or similar precursor | Provides the pyridine ring with a chloro substituent at position 4 (numbering adjusted for fused system) | Key intermediate for heterocyclization |
| 2. Reduction of nitro group to amine | Zn powder, conc. HCl, 80 °C, 45 min | Converts nitro group to diamine intermediate | Amino-substituted pyridine ready for cyclization |
| 3. Condensation with 4-bromobenzaldehyde | 4-bromobenzaldehyde, H2O-IPA (1:1), 85 °C, 10 h | Formation of imine intermediate followed by cyclization | Formation of imidazo[4,5-c]pyridine ring with 4-bromophenyl substituent |
| 4. Purification | Silica gel column chromatography, 15% ethyl acetate in hexane | Isolates pure 2-(4-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine | Product obtained in excellent yield |
This method is supported by time-dependent ^1H NMR studies confirming the imine intermediate formation and subsequent cyclization/aromatization pathway.
Reaction Monitoring and Characterization
- [^1H NMR Spectroscopy](pplx://action/followup): Used to monitor intermediate formation and reaction progress. Signals corresponding to imine protons appear early and disappear as cyclization proceeds.
- [^13C NMR and Mass Spectrometry](pplx://action/followup): Confirm the structure and purity of the final compound.
- Chromatographic Purification: Silica gel chromatography with ethyl acetate/hexane mixtures effectively separates the product from impurities.
Data Table: Typical Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitro reduction | Zn, conc. HCl | 45 min | 80 °C | >90 | Complete reduction to diamine |
| Imine formation & cyclization | 4-bromobenzaldehyde, H2O-IPA (1:1) | 10 h | 85 °C | 85-95 | Monitored by TLC and ^1H NMR |
| Purification | Silica gel chromatography | - | Room temp | - | 15% EtOAc in hexane eluent |
Alternative Synthetic Approaches
- Pd- or Cu-catalyzed cyclization: Some methods use metal-catalyzed amidation and cyclization of 2-halo-3-acylaminopyridines with amines to form imidazo[4,5-c]pyridines regioselectively.
- Direct halogenation: Bromination of preformed imidazo[4,5-c]pyridine derivatives under controlled conditions can introduce the 4-bromo substituent on the phenyl ring.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of various substituted imidazo[4,5-c]pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with imidazo[4,5-c]pyridine structures exhibit significant anticancer properties. Specifically, 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
Mechanism of Action
The proposed mechanism involves the inhibition of kinases that are crucial for tumor growth and survival. For instance, studies have demonstrated that imidazo[4,5-c]pyridine derivatives can act as ATP-competitive inhibitors of certain kinases, leading to reduced proliferation of cancer cells .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of such heterocyclic compounds into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength. This is particularly relevant in the development of high-performance materials used in aerospace and automotive industries.
Nanocomposites
Furthermore, this compound has potential applications in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to create composites with tailored electrical and optical properties suitable for electronic devices .
Cosmetic Formulations
Stabilizing Agents
Recent studies have explored the use of this compound as a stabilizing agent in cosmetic formulations. Its chemical properties allow it to enhance the stability and efficacy of active ingredients in creams and lotions. This application is particularly beneficial for products aimed at improving skin health and appearance.
Antimicrobial Properties
Additionally, this compound shows promise as an antimicrobial agent in personal care products. Its ability to inhibit bacterial growth can be advantageous for formulations intended for acne treatment or other skin conditions where microbial activity is a concern .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Cell Lines | Induced apoptosis in various cancer cell lines through kinase inhibition. |
| Polymer Enhancement Research | Materials Science | Improved thermal stability and mechanical properties in polymer composites. |
| Cosmetic Formulation Development | Personal Care Products | Enhanced stability and antimicrobial efficacy in topical applications. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1044765-07-2)
- Structure : Bromine at the ortho-position of the phenyl ring.
- Impact : Steric hindrance from the ortho-bromine may reduce rotational freedom and alter intermolecular interactions compared to the para-substituted analog .
- Synthesis : Prepared via palladium-catalyzed cross-coupling, as described in halogenated imidazopyridine protocols .
2-(3-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: Not provided)
- Structure : Bromine at the meta-position of the phenyl ring.
2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine
Halogen and Functional Group Variations
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine (CAS: 54221-73-7)
- Structure : Hydroxyl group replaces the bromophenyl substituent.
- Impact : Introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing membrane permeability .
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 496955-66-9)
- Structure : Methyl group at the 1-position and bromine at the 2-position.
Key Research Findings
- Electronic Effects : The para-bromophenyl group in the target compound enhances electron-withdrawing properties, stabilizing the imidazopyridine core and facilitating electrophilic substitution reactions .
- Steric Effects : Ortho-substituted analogs exhibit reduced synthetic yields due to steric clashes during coupling reactions .
- Biological Relevance : Chlorine at the 4-position is critical for antiviral activity in related compounds, as removal or repositioning diminishes efficacy .
Biological Activity
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine, with the chemical formula C12H7BrClN3 and CAS No. 75008-00-3, is a member of the imidazo[4,5-c]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Characteristics
The compound features a fused ring structure that combines imidazole and pyridine components, characterized by bromine and chlorine substituents. These halogen atoms significantly influence its chemical reactivity and biological interactions. The molecular weight of this compound is approximately 308.56 g/mol, and it exhibits properties conducive to various synthetic modifications that enhance its biological efficacy.
Anticancer Properties
Research indicates that imidazo[4,5-c]pyridine derivatives, including this compound, exhibit promising anticancer activities . These compounds have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation. For instance:
- Inhibition of Kinases : Studies have demonstrated that modifications on the imidazo[4,5-c]pyridine scaffold can enhance inhibitory activity against various kinases associated with cancer progression. A notable example includes the inhibition of Aurora kinases, which are critical in cell cycle regulation and have been implicated in several cancers .
- Mechanism of Action : The compound is believed to interact with specific protein targets through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. Computational docking studies have provided insights into these interactions, suggesting a favorable binding mode that enhances its potency against cancer cell lines .
Neuropharmacological Potential
In addition to anticancer properties, there is emerging evidence supporting the neuropharmacological potential of this compound:
- Cholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play significant roles in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown potential as dual inhibitors that could improve cognitive function by enhancing cholinergic signaling .
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives also show antimicrobial properties . The presence of halogen substituents like bromine and chlorine can enhance the lipophilicity and overall bioactivity of these compounds against various microbial strains. Research has indicated that structural modifications can lead to improved efficacy against resistant strains of bacteria and fungi .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds within the imidazo[4,5-c]pyridine class and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-1H-imidazo(4,5-b)pyridine | Structure | Lacks bromine; studied for anti-inflammatory activity |
| 2-(3-Bromophenyl)-4-methyl-1H-imidazo(4,5-c)pyridine | Structure | Methyl group enhances lipophilicity; evaluated for antimicrobial properties |
| 2-(Phenyl)-1H-imidazo(4,5-b)pyridine | Structure | Simplified structure; serves as a baseline for biological activity comparisons |
These compounds exhibit variations in substituents that influence their biological activities and chemical reactivities. The presence of halogens like bromine and chlorine often enhances pharmacological properties by modulating electronic characteristics and steric effects.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : In a study assessing various imidazo[4,5-c]pyridine derivatives against breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that derivatives with halogen substitutions could significantly inhibit AChE activity while exhibiting lower cytotoxicity towards neuronal cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine?
The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. A representative protocol involves reacting 4-chloro-2-aryl-imidazo[4,5-c]pyridine with amines under heated conditions (140°C) in n-BuOH with DIPEA as a base. Purification via flash chromatography (0–30% MeOH/DCM gradient with 0.5 M NH₃) yields the desired product . For halogenated derivatives like the 4-bromophenyl variant, Suzuki-Miyaura coupling or direct bromination of precursor imidazopyridines may be utilized, though specific conditions for bromine substitution require optimization of stoichiometry and catalyst systems.
Q. How can the structural identity of this compound be confirmed post-synthesis?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.5 ppm for bromophenyl and imidazopyridine rings) and substituent-specific signals (e.g., Cl at C4) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈BrClN₃: calculated m/z 340.94) .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of regiochemistry and stereoelectronic effects, as seen in analogous imidazopyridine structures .
Q. What are common intermediates or derivatives of this compound used in medicinal chemistry?
Derivatives include:
- Piperidine-substituted analogs (e.g., tert-butyl 4-{4-chloro-1H-imidazo[4,5-c]pyridin-6-yl}piperidine-1-carboxylate) for kinase inhibitor studies .
- Amino- or methylthio-substituted variants for antiviral or antiparasitic applications, synthesized via nucleophilic displacement of the 4-chloro group .
Advanced Research Questions
Q. How can the antiviral activity of this compound be evaluated in vitro, and what mechanistic insights are critical?
- Experimental Design:
- Cell-Based Assays: Use CSFV (Classical Swine Fever Virus) or related RNA viruses in Vero or porcine kidney cells. Measure viral replication via plaque reduction assays or qRT-PCR .
- Dose-Response Analysis: Determine IC₅₀ values (e.g., BPIP, a structural analog, showed potent inhibition at nanomolar ranges ).
- Mechanistic Studies: Probe hemozoin inhibition (for antiparasitic activity) or viral protease/polymerase binding using SPR or fluorescence polarization .
Q. What strategies optimize the cardiac inotropic activity of imidazo[4,5-c]pyridines while minimizing toxicity?
Q. How do crystallographic data inform the design of imidazopyridine-based inhibitors?
- Key Insights from X-ray Structures:
- Planarity: The imidazopyridine core and aryl substituents adopt near-coplanar conformations, favoring π-π stacking with target proteins (e.g., kinase ATP-binding pockets) .
- Halogen Bonding: The 4-bromo group participates in short Br···Br contacts (3.56 Å), suggesting stabilization of dimeric forms or protein-halogen interactions .
- Computational Modeling: MD simulations and docking studies (e.g., AutoDock Vina) predict binding modes to viral polymerases or parasitic enzymes .
Q. What methodologies assess the metabolic stability and pharmacokinetics of this compound in preclinical models?
- In Vitro Assays:
- In Vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
